molecular formula C17H21NO4 B3244323 1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester CAS No. 161417-43-2

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester

Cat. No.: B3244323
CAS No.: 161417-43-2
M. Wt: 303.35 g/mol
InChI Key: VEGJZLTZKPJEFI-UHFFFAOYSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-17(15(19)21-2)11-7-12-18(17)16(20)22-13-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJZLTZKPJEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN1C(=O)OCC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-benzyloxycarbonylproline methyl ester (13 g) in THF (20 ml) was added dropwise to lithium diisopropylamide (27.5 ml, 2M in hexane/THF) in THF (100 ml) at −78° C. under nitrogen. The mixture was stirred for 30 minutes and then allyl iodide (5.5 ml) was added dropwise and the mixture stirred for a further 30 minutes and then allowed to warm to ambient temperature. The mixture was then added to aqueous ammonium chloride (200 ml) and extracted with ether (2×200 ml). The ether layer was evaporated and the residue was purified by chromatography on silica using a gradient of hexane increasing to 20% ethyl acetate:hexane. The appropriate fractions, evaporated to dryness, gave methyl (RS)-2-allyl-N-(benzyloxycarbonyl)prolinate (9 g) as an oil.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of (RS)-2-allyl-N-(benzyloxycarbonyl)proline ##STR5## N-benzyloxycarbonylproline methyl ester (13 g) in THF (20 ml) was added dropwise to lithium dilsopropylamide (27.5 ml, 2M in hexane/THF) in THF (100 ml) at -78° C. under nitrogen. The mixture was stirred for 30 minutes and then allyl iodide (5.5 ml) was added dropwise and the mixture stirred for a further 30 minutes and then allowed to warm to ambient temperature. The mixture was then added to aqueous ammonium chloride (200 ml) and extracted with ether (2×200 ml). The ether layer was evaporated and the residue was purified by chromatography on silica using a gradient of hexane increasing to 20% ethyl acetate:hexane. The appropriate fractions, evaporated to dryness, gave methyl (RS)-2-allyl-N-(benzyloxycarbonyl)prolinate (9 g) as an oil.
Name
(RS)-2-allyl-N-(benzyloxycarbonyl)proline
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Reactant of Route 3
Reactant of Route 3
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Reactant of Route 4
Reactant of Route 4
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Reactant of Route 5
Reactant of Route 5
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Reactant of Route 6
Reactant of Route 6
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester

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